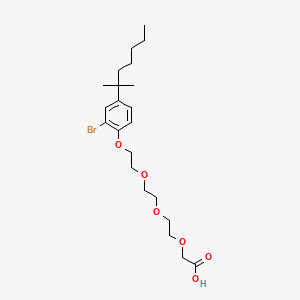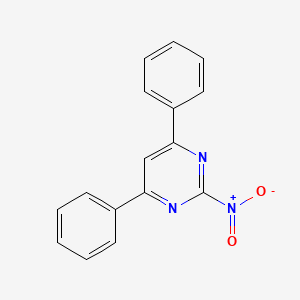
1-Methyl-3-nitropyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitropyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group at the nitrogen atom and a nitro group at the third position of the pyridine ring, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-1-ium bromide can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the nitration of 1-methylpyridine to introduce the nitro group at the third position. This is followed by quaternization with methyl bromide to form the final product. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-nitropyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed:
Oxidation: Various nitro derivatives depending on the extent of oxidation.
Reduction: 1-Methyl-3-aminopyridin-1-ium bromide.
Substitution: Products depend on the nucleophile used, such as 1-methyl-3-hydroxypyridin-1-ium bromide
Aplicaciones Científicas De Investigación
1-Methyl-3-nitropyridin-1-ium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-3-nitropyridin-1-ium bromide involves its ability to participate in redox reactions. It can effectively oxidize NADH to NAD+, disrupting cellular metabolic processes. This redox activity is attributed to the formation of reactive intermediates, such as the 1-methyl-3-nitropyridinyl radical, which can interact with various biomolecules .
Similar Compounds:
1-Methyl-4-nitropyridin-1-ium bromide: Similar structure but with the nitro group at the fourth position.
1-Methyl-3-chloropyridin-1-ium bromide: Chlorine substituent instead of the nitro group.
1-Methyl-3-aminopyridin-1-ium bromide: Amino group instead of the nitro group
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. The presence of both the methyl and nitro groups in the pyridine ring enhances its ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .
Propiedades
| 105752-56-5 | |
Fórmula molecular |
C6H7BrN2O2 |
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
1-methyl-3-nitropyridin-1-ium;bromide |
InChI |
InChI=1S/C6H7N2O2.BrH/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1 |
Clave InChI |
GEZUWSANQBFBEY-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)




![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
